molecular formula C8H11BrClNO B2517009 2-Bromo-6-ethoxyaniline hydrochloride CAS No. 1820686-63-2

2-Bromo-6-ethoxyaniline hydrochloride

Cat. No.: B2517009
CAS No.: 1820686-63-2
M. Wt: 252.54
InChI Key: OIKNXKXAIJCYDN-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxyaniline hydrochloride is an organic compound with the molecular formula C8H11BrClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and ethoxy groups. This compound is commonly used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxyaniline hydrochloride typically involves the bromination of 6-ethoxyaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxyaniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-6-ethoxyaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxyaniline hydrochloride involves its interaction with specific molecular targets. The bromine and ethoxy groups on the benzene ring allow the compound to bind to various enzymes and proteins, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-ethoxyaniline hydrochloride is unique due to the presence of both bromine and ethoxy groups on the benzene ring. This unique substitution pattern allows it to participate in specific chemical reactions and interact with molecular targets in ways that similar compounds cannot .

Properties

IUPAC Name

2-bromo-6-ethoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5H,2,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKNXKXAIJCYDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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